

Application Note: Quantification of Fladrafinil in Human Plasma by LC-MS/MS

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Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Fladrafinil** (CRL-40,941) in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Fladrafinil (also known as CRL-40,941 or bisfluoroadrafinil) is a wakefulness-promoting agent and a derivative of adrafinil and modafinil.[1] As a research chemical, its pharmacokinetic and metabolic profiles are not yet fully characterized. A reliable and validated bioanalytical method is crucial for conducting preclinical and clinical research to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the quantitative analysis of **Fladrafinil** in human plasma using LC-MS/MS.

Experimental Materials and Reagents

Fladrafinil reference standard



- Internal Standard (IS) (e.g., Modafinil-d5 or a structurally similar compound)
- · LC-MS/MS grade acetonitrile, methanol, and water
- Formic acid (≥98%)
- Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

- Liquid Chromatograph: A system capable of delivering reproducible gradients at analytical flow rates (e.g., a Dionex UltiMate 3000 UPLC system).[2]
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a Thermo Q-Exactive Orbitrap or a triple quadrupole mass spectrometer).
 [2]

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Thermo Hypersil Gold C18 (2.1 x 100 mm, 1.9 μm)[2]
Mobile Phase A	0.1% Formic acid in Water[2]
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Gradient	As described in Table 2

Table 2: Gradient Elution Program



Time (min)	% Mobile Phase B
0.0	10
1.0	10
5.0	90
6.0	90
6.1	10
8.0	10

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The specific ion transitions for **Fladrafinil** are detailed in Table 3.

Table 3: Mass Spectrometry Parameters for Fladrafinil

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)	348.04764 ([M+Na]+)
Product Ion 1 (m/z)	203.06662
Product Ion 2 (m/z)	183.06041
Collision Energy	Optimized for the specific instrument
Scan Type	Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

Protocols Standard and Quality Control (QC) Sample Preparation

• Primary Stock Solution: Prepare a 1 mg/mL stock solution of **Fladrafinil** in methanol.

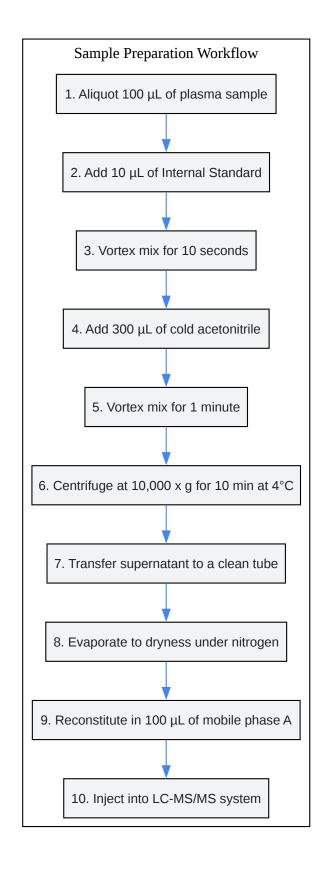


- Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v)
 acetonitrile:water to prepare working standard solutions for the calibration curve and quality
 control samples.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., LLOQ, Low, Mid, High).

Sample Preparation Protocol

The following protocol outlines the steps for extracting **Fladrafinil** from plasma samples.





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Caption: Plasma sample preparation workflow.



Method Validation

The method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results are presented in Table 4.

Table 4: Precision and Accuracy Data

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (% Bias)	Inter-day Accuracy (% Bias)
LLOQ	1	< 15	< 15	± 15	± 15
Low QC	3	< 15	< 15	± 15	± 15
Mid QC	75	< 15	< 15	± 15	± 15
High QC	750	< 15	< 15	± 15	± 15

Recovery

The extraction recovery of **Fladrafinil** from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The results are shown in Table 5.

Table 5: Extraction Recovery



QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low QC	3	> 85
Mid QC	75	> 85
High QC	750	> 85

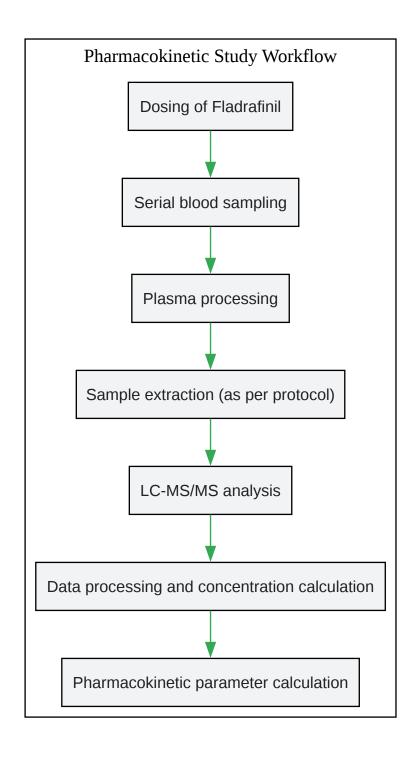
Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **Fladrafinil** in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and other research studies.

Signaling Pathway and Experimental Workflow

As **Fladrafinil** is a research chemical with limited publicly available data on its specific signaling pathways, a diagram of its mechanism of action is not included. The experimental workflow is detailed in the protocol section and visualized in the sample preparation workflow diagram. The logical relationship for a typical pharmacokinetic study workflow is presented below.





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Caption: General pharmacokinetic study workflow.



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References

- 1. Fladrafinil Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
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